molecular formula C13H15ClN2O B6207967 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride CAS No. 2703779-75-1

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

Cat. No. B6207967
CAS RN: 2703779-75-1
M. Wt: 250.7
InChI Key:
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Description

3-(Pyrrolidine-2-carbonyl)-1H-indole hydrochloride, also known as 3-Pyrrolidin-2-ylcarbonyl-1H-indole hydrochloride and abbreviated as 3-PICIH, is a synthetic compound that is widely used in scientific research. It is a crystalline solid that is soluble in water and polar organic solvents. 3-PICIH is a versatile compound that can be used in a variety of experiments and applications, including biochemical and physiological research, synthesis, and drug development.

Scientific Research Applications

3-PICIH has been used in a wide range of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to investigate the mechanisms of enzyme inhibitors, receptor agonists, and receptor antagonists. 3-PICIH has also been used in the synthesis of a variety of compounds, including the synthesis of novel indole-based compounds for drug development.

Mechanism of Action

3-PICIH acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It is thought to act by binding to the receptor and activating a cascade of biochemical processes that lead to the physiological effects of the compound.
Biochemical and Physiological Effects
3-PICIH has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the release of serotonin, a neurotransmitter involved in the regulation of mood, cognition, and behavior. It has also been shown to have antidepressant-like effects in animal models of depression. In addition, 3-PICIH has been shown to increase the release of dopamine, another neurotransmitter involved in reward and motivation.

Advantages and Limitations for Lab Experiments

3-PICIH is a versatile compound that can be used in a variety of experiments and applications. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. However, it is important to note that 3-PICIH has not been approved for human use and should only be used in lab experiments under the supervision of a qualified professional.

Future Directions

The potential future directions for 3-PICIH are numerous. It could be used to further investigate the effects of drugs on the nervous system, as well as to investigate the mechanisms of enzyme inhibitors, receptor agonists, and receptor antagonists. It could also be used to synthesize novel indole-based compounds for drug development. Additionally, 3-PICIH could be used to study the biochemical and physiological effects of serotonin and dopamine in more detail. Finally, 3-PICIH could be used to investigate the potential therapeutic applications of serotonin and dopamine agonists.

Synthesis Methods

3-PICIH can be synthesized by reacting pyrrolidine-2-carboxylic acid with 1H-indole in the presence of anhydrous hydrochloric acid. The reaction is carried out at room temperature and the product is purified by recrystallization. This synthesis method is simple and cost-effective, making it an attractive option for researchers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride involves the reaction of indole with pyrrolidine-2-carbonyl chloride in the presence of a base to form the intermediate 3-(pyrrolidine-2-carbonyl)-1H-indole, which is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "Indole", "Pyrrolidine-2-carbonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Indole is reacted with pyrrolidine-2-carbonyl chloride in the presence of a base (e.g. triethylamine) to form the intermediate 3-(pyrrolidine-2-carbonyl)-1H-indole.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt, 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride." ] }

CAS RN

2703779-75-1

Molecular Formula

C13H15ClN2O

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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